molecular formula C15H15NO B12003281 Benzylidene-(4-ethoxyphenyl)-amine

Benzylidene-(4-ethoxyphenyl)-amine

Cat. No.: B12003281
M. Wt: 225.28 g/mol
InChI Key: HCWVEGYBZIFTKU-UHFFFAOYSA-N
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Description

Benzylidene-(4-ethoxyphenyl)-amine is an organic compound characterized by the presence of a benzylidene group attached to a 4-ethoxyphenyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzylidene-(4-ethoxyphenyl)-amine typically involves the condensation reaction between benzaldehyde and 4-ethoxyaniline. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:

C6H5CHO+C8H11NOC6H5CH=NC8H10O\text{C}_6\text{H}_5\text{CHO} + \text{C}_8\text{H}_11\text{NO} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{N}-\text{C}_8\text{H}_10\text{O} C6​H5​CHO+C8​H1​1NO→C6​H5​CH=N−C8​H1​0O

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitroso compounds.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; often in the presence of catalysts or under specific temperature conditions.

Major Products Formed:

    Oxidation: Oximes, nitroso compounds.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Benzylidene-(4-ethoxyphenyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine: The compound’s derivatives are explored for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to understand its mechanism of action and optimize its efficacy.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which Benzylidene-(4-ethoxyphenyl)-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets, influencing biological pathways.

Comparison with Similar Compounds

    Benzylideneaniline: Similar structure but lacks the ethoxy group.

    Benzylidene-(4-methoxyphenyl)-amine: Similar structure with a methoxy group instead of an ethoxy group.

    Benzylidene-(4-hydroxyphenyl)-amine: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness: Benzylidene-(4-ethoxyphenyl)-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions. This functional group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its analogs.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-phenylmethanimine

InChI

InChI=1S/C15H15NO/c1-2-17-15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-12H,2H2,1H3

InChI Key

HCWVEGYBZIFTKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=CC=C2

Origin of Product

United States

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